molecular formula C13H25IO2 B8692568 Methyl 12-iodododecanoate CAS No. 86374-36-9

Methyl 12-iodododecanoate

Cat. No.: B8692568
CAS No.: 86374-36-9
M. Wt: 340.24 g/mol
InChI Key: WZSRPBOGKHVPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 12-iodododecanoate is a methyl ester derivative of dodecanoic acid (lauric acid) with an iodine atom substituted at the 12th carbon position. The iodine substituent introduces unique physicochemical properties due to its large atomic radius, high electronegativity, and polarizability. These characteristics distinguish it from other methyl esters with hydroxyl, methyl, or unsubstituted alkyl chains.

Properties

CAS No.

86374-36-9

Molecular Formula

C13H25IO2

Molecular Weight

340.24 g/mol

IUPAC Name

methyl 12-iodododecanoate

InChI

InChI=1S/C13H25IO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3

InChI Key

WZSRPBOGKHVPPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCI

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Methyl 12-iodododecanoate (inferred) with structurally related methyl esters:

Compound Molecular Formula Molecular Weight Substituent Position/Type Key Features
This compound* C₁₃H₂₅IO₂ ~356.2† 12-Iodo High molecular weight; polarizable iodine atom; potential leaving group
Methyl Dodecanoate C₁₃H₂₆O₂ 214.34 None (unsubstituted) Low reactivity; non-hazardous ; MP: 5.2°C, BP: 267°C
Methyl 12-Hydroxydodecanoate C₁₃H₂₆O₃ 230.35 12-Hydroxy Hydrogen bonding capability; higher polarity; hazards include irritation
Methyl 12-Methyltridecanoate C₁₅H₃₀O₂ 242.40 12-Methyl Branched chain; increased hydrophobicity
Methyl 11-Methyl-dodecanoate C₁₄H₂₈O₂ 228.37 11-Methyl Structural isomerism; altered physical properties

*Inferred properties; †Calculated based on iodine’s atomic mass (126.9).

Physical and Chemical Properties

  • Melting and Boiling Points: Methyl dodecanoate has a melting point (MP) of 5.2°C and boiling point (BP) of 267°C . Substituted analogs like Methyl 12-hydroxydodecanoate likely exhibit higher MPs due to hydrogen bonding, while this compound’s MP/BP may increase further due to iodine’s atomic mass.
  • Solubility: The iodine substituent in this compound reduces solubility in polar solvents compared to hydroxylated analogs but increases solubility in non-polar media. Methyl 12-hydroxydodecanoate is more polar due to the -OH group .
  • Reactivity: The iodine atom in this compound acts as a leaving group, facilitating nucleophilic substitution reactions (e.g., Suzuki coupling or halogen exchange). In contrast, Methyl 12-hydroxydodecanoate may undergo oxidation or esterification , while unsubstituted Methyl dodecanoate is relatively inert .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.